molecular formula C20H18N4O5S B2674353 2,3-dimethoxy-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 396722-12-6

2,3-dimethoxy-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

Cat. No.: B2674353
CAS No.: 396722-12-6
M. Wt: 426.45
InChI Key: WOEUVTSHBLHVNM-UHFFFAOYSA-N
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Description

2,3-dimethoxy-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a sophisticated synthetic compound designed for advanced biochemical and pharmacological research. Its molecular architecture, integrating a benzamide moiety with a thienopyrazole scaffold substituted with a nitrophenyl group, suggests significant potential as a modulator of key enzymatic processes. This structure is characteristic of molecules developed to target and inhibit specific kinase and phosphotransferase activities, which are crucial in cellular signaling cascades . Consequently, a primary research application for this compound is the investigation of proliferative disorders, with particular relevance in the field of oncology for its potential antiproliferative effects . Beyond oncology, the structural motifs present in this benzamide derivative indicate a broader research utility. Heterocyclic compounds based on the pyrazole core have demonstrated diverse biological activities in scientific studies, including significant anti-inflammatory, analgesic, and anticonvulsant properties . This suggests that this compound could serve as a valuable chemical probe for studying neurodegenerative pathways, pain perception mechanisms, and inflammatory diseases . Its mechanism of action is believed to involve the highly specific inhibition of cyclin-dependent kinases (CDKs) and other key regulatory enzymes, making it a crucial tool for elucidating the complex pathways that control the cell cycle and apoptosis . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

2,3-dimethoxy-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O5S/c1-28-17-5-3-4-14(18(17)29-2)20(25)21-19-15-10-30-11-16(15)22-23(19)12-6-8-13(9-7-12)24(26)27/h3-9H,10-11H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOEUVTSHBLHVNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,3-Dimethoxy-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure

The compound features a complex structure that includes a thieno[3,4-c]pyrazole moiety and a nitrophenyl group. This structural diversity may contribute to its varied biological activities.

Research indicates that compounds with similar structures often exhibit multiple mechanisms of action:

  • Antiviral Activity : Compounds in the thieno[3,4-c]pyrazole class have shown promise as antiviral agents. They may inhibit viral replication by targeting specific enzymes involved in the viral life cycle .
  • Antitumor Properties : The compound has been evaluated for its antitumor activity. Similar benzamide derivatives have demonstrated the ability to induce apoptosis in cancer cells through pathways involving caspases and mitochondrial dysfunction .
  • Antimicrobial Effects : Preliminary studies suggest that this compound could possess antimicrobial properties against various pathogens, potentially affecting bacterial cell wall synthesis or protein synthesis pathways .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntiviralInhibition of viral replication
AntitumorInduction of apoptosis
AntimicrobialInhibition of bacterial growth

Case Studies

  • Antiviral Efficacy : A study involving a series of pyrazole derivatives showed that modifications at the nitrogen and carbon positions significantly enhanced antiviral activity against HIV reverse transcriptase. The most effective compounds demonstrated IC50 values lower than 1 μM .
  • Antitumor Activity : In vitro studies on human cancer cell lines (e.g., Mia PaCa-2 and HepG2) revealed that certain derivatives exhibited potent cytotoxic effects, with IC50 values ranging from 5 to 20 μM. These findings suggest that structural modifications can enhance therapeutic efficacy .
  • Antimicrobial Testing : A recent investigation into the antimicrobial properties of related compounds found that several exhibited significant activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) as low as 15.62 μg/mL .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds like this compound. Key findings include:

  • The presence of electron-withdrawing groups (e.g., nitro groups) enhances potency.
  • Modifications to the thieno[3,4-c]pyrazole core can alter selectivity and reduce toxicity while maintaining efficacy.

Scientific Research Applications

Anticancer Activity

Research has highlighted the anticancer properties of compounds structurally similar to 2,3-dimethoxy-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide. For instance, derivatives of benzamide have shown promising results against various cancer cell lines. A study indicated that certain benzamide derivatives exhibited significant cytotoxicity against hepatocarcinoma cells (HepG2), with IC50 values as low as 0.25 μM . The structural modifications in these compounds often enhance their interaction with biological targets involved in cancer progression.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. The presence of the nitrophenyl group and the thieno[3,4-c]pyrazole moiety significantly contributes to its biological activity. Modifications to these groups can lead to variations in potency and selectivity against different cancer types .

Case Study 1: Antitumor Activity

In a comparative study involving several heterocyclic compounds, it was found that those containing a thieno[3,4-c]pyrazole framework displayed enhanced antitumor activity compared to their non-thienyl counterparts. The study reported that these compounds could inhibit cell growth across multiple cancer cell lines effectively .

Case Study 2: Inhibition of Kinase Activity

Another research effort focused on benzamide derivatives as RET kinase inhibitors demonstrated that modifications similar to those found in this compound could lead to significant inhibition of RET kinase activity. Such findings suggest potential applications in targeted cancer therapies .

Summary Table of Applications

Application Description References
Anticancer Activity Exhibits cytotoxic effects against various cancer cell lines
Mechanism of Action Involves AMPK pathway regulation and cell cycle arrest
Kinase Inhibition Potential as a RET kinase inhibitor for targeted therapy

Comparison with Similar Compounds

Structural and Functional Group Comparison

The table below highlights key differences between the target compound and its analogs:

Compound Name Benzamide Substituent Phenyl Ring Substituent Molecular Weight* Key Properties
2,3-Dimethoxy-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide (Target) 2,3-dimethoxy 4-nitrophenyl ~484.5 g/mol High polarity; strong H-bond donor/acceptor; enhanced solubility in polar solvents
2-Methyl-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide () 2-methyl Phenyl ~363.4 g/mol Lipophilic; reduced H-bonding potential; lower aqueous solubility
4-Bromo-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide () 4-bromo 4-methylphenyl ~470.3 g/mol Halogen bonding potential; increased molecular weight; moderate polarity
N-[2-(4-Nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-(trifluoromethyl)benzamide () 3-(trifluoromethyl) 4-nitrophenyl ~476.4 g/mol Electron-withdrawing CF₃ group; improved metabolic stability; reduced H-bonding

*Molecular weights are approximate and calculated based on structural formulas.

Impact of Substituents on Physicochemical Properties

  • Polarity and Solubility :
    The 2,3-dimethoxy groups in the target compound enhance polarity and aqueous solubility compared to the 2-methyl () and 4-bromo () analogs. However, the trifluoromethyl group in introduces hydrophobicity, offsetting the polarity of the 4-nitrophenyl group .

  • In contrast, the 2-methyl () and trifluoromethyl () groups lack such capacity, which may reduce binding affinity .
  • The 4-methylphenyl group in offers electron-donating effects, which could alter reactivity or metabolic pathways .

Q & A

How can researchers optimize the synthetic route for this compound to improve yield and purity?

Level: Basic
Methodological Answer:
Optimization involves adjusting reaction parameters such as solvent choice, temperature, and catalysts. For example:

  • Solvent Selection: Polar aprotic solvents like DMF or DMSO enhance solubility and reactivity (used in cyclization steps) .
  • Catalysts: Glacial acetic acid or sodium hydride can accelerate condensation or cyclization reactions .
  • Temperature Control: Reflux conditions (e.g., 18 hours at 80–100°C) improve intermediate formation, while lower temperatures prevent side reactions during sensitive steps .
  • Workup: Ice-water quenching followed by ethanol-water crystallization improves purity .

Key Parameters Table:

ParameterExample ValuesEvidence Source
SolventDMF, DMSO, absolute ethanol
CatalystsAcetic acid, NaH
Reaction Time4–18 hours
PurificationColumn chromatography, crystallization

What spectroscopic and analytical techniques are recommended for characterizing this compound?

Level: Basic
Methodological Answer:
A combination of techniques ensures structural verification and purity assessment:

  • NMR Spectroscopy: 1^1H and 13^13C NMR identify substituents and confirm regiochemistry (e.g., aromatic protons at δ 6.5–8.5 ppm) .
  • Mass Spectrometry (MS): High-resolution MS validates molecular weight (e.g., m/z 456.58 for C22_{22}H24_{24}N4_4O3_3S2_2) .
  • Infrared (IR) Spectroscopy: Detects functional groups like amide (1650–1700 cm1^{-1}) and nitro (1520 cm1^{-1}) .
  • Chromatography: TLC/HPLC monitors reaction progress; HPLC purity >95% is typical for biologically active compounds .

How can researchers resolve contradictions in biological activity data across assay conditions?

Level: Advanced
Methodological Answer:
Contradictions may arise from assay variability or compound stability. Strategies include:

  • Assay Standardization: Use consistent cell lines (e.g., HEK293 for receptor binding) and solvent controls (DMSO <0.1%) .
  • Stability Studies: Assess compound degradation under assay conditions (pH, temperature) via HPLC .
  • Structural Analog Comparison: Compare activity with analogs (e.g., 4-chloro or 4-nitro derivatives) to identify SAR trends .
  • Statistical Validation: Apply ANOVA or dose-response curve fitting to differentiate noise from true activity .

What strategies analyze hydrogen bonding patterns and their impact on crystal structure?

Level: Advanced
Methodological Answer:
Hydrogen bonding governs crystallinity and stability. Methods include:

  • Single-Crystal X-ray Diffraction (SCXRD): Solve crystal structures using SHELX software to identify H-bond motifs (e.g., N–H···O or O–H···N) .
  • Graph Set Analysis: Classify H-bond patterns (e.g., R_2$$^2(8) rings) to predict packing efficiency .
  • Thermal Analysis: DSC/TGA correlates melting points with H-bond network robustness .

Example Findings:

  • Methoxy groups may form intramolecular H-bonds, reducing solubility but enhancing crystal stability .

How should intermediates in multi-step synthesis be stabilized and purified?

Level: Advanced
Methodological Answer:

  • Inert Atmosphere: Use N2_2/Ar to prevent oxidation of sensitive intermediates (e.g., thieno-pyrazole precursors) .
  • Low-Temperature Storage: Store intermediates at –20°C in anhydrous solvents .
  • Chromatographic Purification: Flash chromatography (silica gel, hexane/EtOAc gradient) removes byproducts .
  • Spectroscopic Monitoring: Use 1^1H NMR to confirm intermediate identity before proceeding .

What are common challenges in reaction monitoring for thieno[3,4-c]pyrazole derivatives?

Level: Basic
Methodological Answer:
Challenges include:

  • Byproduct Formation: Side reactions during cyclization (e.g., dimerization) monitored via TLC (Rf_f 0.3–0.5 in 7:3 hexane/EtOAc) .
  • pH Sensitivity: Adjust to pH 6–7 during amide coupling to minimize hydrolysis .
  • Real-Time Analysis: Use inline IR or LC-MS to detect transient intermediates .

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